molecular formula C15H20F3N5OS B299376 N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B299376
M. Wt: 375.4 g/mol
InChI Key: KHYZNHFDLJZWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as TAT-NR2B9c, is a small molecule compound that has been extensively studied for its potential therapeutic applications in neurological disorders.

Mechanism of Action

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide acts as a selective antagonist of the NMDA receptor, which is a glutamate receptor that plays a crucial role in synaptic plasticity and neuronal survival. By blocking the NMDA receptor, N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces the influx of calcium ions into the neurons, which can lead to excitotoxicity and oxidative stress.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects, including reducing infarct volume and improving neurological function in animal models of stroke and traumatic brain injury. It has also been shown to reduce chronic pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its selectivity for the NR2B subunit of the NMDA receptor, which reduces the risk of off-target effects. However, one limitation is that the synthesis process is complex and time-consuming, which can limit its availability for lab experiments.

Future Directions

There are several future directions for N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide research, including exploring its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis process and evaluate the safety and efficacy of N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in clinical trials.
Conclusion:
In conclusion, N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a small molecule compound that has shown promising potential for its therapeutic applications in neurological disorders. Its selective antagonism of the NMDA receptor and neuroprotective effects make it a promising candidate for further research and development.

Synthesis Methods

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is synthesized by coupling the TAT peptide with the NR2B9c peptide, which is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The synthesis process involves the use of solid-phase peptide synthesis and purification by high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in neurological disorders such as stroke, traumatic brain injury, and chronic pain. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress, as well as improving synaptic plasticity and neuronal survival.

properties

Product Name

N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C15H20F3N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H20F3N5OS/c16-15(17,18)12-21-22-13(23(12)19)25-7-11(24)20-14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7,19H2,(H,20,24)

InChI Key

KHYZNHFDLJZWCK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=C(N4N)C(F)(F)F

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NN=C(N4N)C(F)(F)F

Origin of Product

United States

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